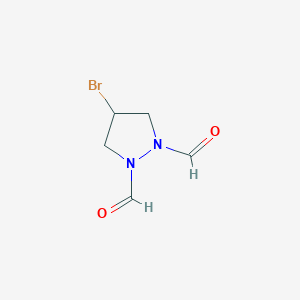
4-溴吡唑烷-1,2-二甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
4-Bromopyrazolidine-1,2-dicarbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound’s reactivity makes it useful in biochemical studies and as a probe in biological assays.
Industry: The compound is used in the production of specialty chemicals and materials.
准备方法
The synthesis of 4-Bromopyrazolidine-1,2-dicarbaldehyde typically involves the bromination of pyrazolidine-1,2-dicarbaldehyde. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent such as ethyl acetate . The reaction is usually carried out at controlled temperatures to ensure the selective bromination at the desired position on the pyrazolidine ring .
化学反应分析
4-Bromopyrazolidine-1,2-dicarbaldehyde undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
作用机制
The mechanism of action of 4-Bromopyrazolidine-1,2-dicarbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. The bromine atom can also participate in halogen bonding interactions, influencing the compound’s reactivity and binding properties.
相似化合物的比较
4-Bromopyrazolidine-1,2-dicarbaldehyde can be compared with other similar compounds such as:
4-Chloropyrazolidine-1,2-dicarbaldehyde: Similar structure but with a chlorine atom instead of bromine.
4-Fluoropyrazolidine-1,2-dicarbaldehyde: Contains a fluorine atom instead of bromine.
4-Iodopyrazolidine-1,2-dicarbaldehyde: Features an iodine atom in place of bromine.
The uniqueness of 4-Bromopyrazolidine-1,2-dicarbaldehyde lies in its specific reactivity and the types of interactions it can form due to the presence of the bromine atom .
生物活性
4-Bromopyrazolidine-1,2-dicarbaldehyde (CAS No. 162887-23-2) is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
4-Bromopyrazolidine-1,2-dicarbaldehyde features a pyrazolidine ring substituted with bromine and two aldehyde groups. Its structure is pivotal in determining its reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that 4-Bromopyrazolidine-1,2-dicarbaldehyde exhibits significant antimicrobial properties. It has shown efficacy against various Gram-positive bacteria, including:
- Staphylococcus aureus (methicillin-sensitive strains)
- Streptococcus pneumoniae
- Streptococcus pyogenes
These findings suggest that the compound could be a candidate for developing new antibacterial agents, particularly against resistant strains of bacteria .
The mechanism through which 4-Bromopyrazolidine-1,2-dicarbaldehyde exerts its antimicrobial effects is not fully elucidated but may involve the following pathways:
- Inhibition of Cell Wall Synthesis : Similar to other aldehydes, it may interfere with the synthesis of bacterial cell walls, leading to cell lysis.
- Protein Interaction : The aldehyde groups can form covalent bonds with amino acid residues in proteins, potentially disrupting critical cellular functions .
Study 1: Antibacterial Efficacy
A study conducted in vitro evaluated the antibacterial activity of 4-Bromopyrazolidine-1,2-dicarbaldehyde against methicillin-sensitive Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating promising antibacterial potential.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Methicillin-sensitive S. aureus | 32 |
| Streptococcus pneumoniae | 64 |
| Streptococcus pyogenes | 32 |
Study 2: Cytotoxicity Assessment
Another study assessed the cytotoxic effects of the compound on human cell lines. The results showed that at concentrations below 50 µg/mL, there was minimal cytotoxicity, indicating a favorable therapeutic index for further development as an antimicrobial agent.
属性
IUPAC Name |
4-bromopyrazolidine-1,2-dicarbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2O2/c6-5-1-7(3-9)8(2-5)4-10/h3-5H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIXOFPRKPPCBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(N1C=O)C=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363221 |
Source


|
| Record name | 4-bromopyrazolidine-1,2-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162887-23-2 |
Source


|
| Record name | 4-bromopyrazolidine-1,2-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














